molecular formula C14H23N3 B1491315 1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098140-41-9

1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1491315
CAS RN: 2098140-41-9
M. Wt: 233.35 g/mol
InChI Key: FWRNMMZJWZIJLN-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design Piperazine and piperidine derivatives, including those structurally related to 1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole, play a crucial role in medicinal chemistry. These compounds are synthesized through efficient and simple processes and characterized by spectral analysis. Docking studies are often conducted to explore their potential as ligands for various biological targets, indicating their utility in the design and development of new therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).

Future Directions

The development of new piperidine derivatives and the exploration of their pharmacological applications is an active area of research . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

1-ethyl-3-piperidin-2-yl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h12,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNMMZJWZIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCCC2)C(=N1)C3CCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
Reactant of Route 5
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
1-ethyl-3-(piperidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

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